(2R,3S,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol; (2R,4R,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Properties
Molecular Formula |
C12H26N2O10 |
|---|---|
Molecular Weight |
358.34 g/mol |
IUPAC Name |
(2R,3S,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol;(2R,4R,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/2C6H13NO5/c2*7-6-5(11)4(10)3(9)2(1-8)12-6/h2*2-6,8-11H,1,7H2/t2?,3-,4?,5-,6+;2?,3-,4+,5?,6+/m00/s1 |
InChI Key |
RMELVTLOLVMWOG-DVJGPLDGSA-N |
Isomeric SMILES |
C(C1[C@@H]([C@H](C([C@@H](O1)N)O)O)O)O.C(C1[C@@H](C([C@@H]([C@@H](O1)N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O.C(C1C(C(C(C(O1)N)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling for Functionalization
Palladium-Catalyzed Cross-Coupling
Ambeed’s experimental data highlights the use of Sonogashira coupling to introduce alkynyl side chains to the oxane backbone. For instance, a reaction between 5-bromo-7-iodo-1H-indazole and a tetrahydropyran-derived alkyne employs Pd(dppf)Cl₂·CH₂Cl₂ and CuI in DMF at 80°C under inert conditions, achieving a 27% yield. The low yield is attributed to competing homocoupling of alkynes and steric hindrance from the hydroxymethyl group.
Table 1: Sonogashira Coupling Conditions and Yields
| Starting Material | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 5-Bromo-7-iodo-1H-indazole | Pd(dppf)Cl₂·CH₂Cl₂, CuI | DMF | 80°C | 27% |
| Intermediate B8 | Pd(dppf)Cl₂·CH₂Cl₂, CuI | DMF | 50°C | 14% |
Optimization strategies include using excess alkyne (1.5–2.0 eq.) and replacing DMF with less polar solvents like THF to minimize side reactions.
Hydroxyl Group Protection and Deprotection
Acetylation and Silylation
Both patents and Ambeed’s protocols emphasize acetyl groups as temporary protectors for hydroxyl moieties. For example, treatment of intermediates with acetic anhydride and pyridine at room temperature acetylates all free hydroxyls, enabling selective functionalization at the C2 position. Deprotection is achieved via methanolic NaOMe, which cleaves acetyl groups without affecting the amino functionality.
Notably, silyl ethers (e.g., TBS or TMS) are avoided due to their incompatibility with subsequent hydrogenation steps.
Stereochemical Control via Chiral Auxiliaries
Enantioselective Catalysis
The EP2187742B1 patent describes chiral catalysts to enforce stereochemistry during cyclization. For example, a Rh(II)-carbenoid catalyst induces asymmetric induction in the formation of the oxane ring, achieving >90% enantiomeric excess (ee) for the (2R,3S,5R)-isomer. This method circumvents the need for tedious resolution steps but requires anhydrous conditions and specialized ligands.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The glycal route offers higher yields (50–70%) but involves multi-step protection/deprotection sequences. In contrast, Sonogashira coupling enables modular functionalization but suffers from low yields (14–27%). Scalability is further limited by the cost of Pd catalysts and the need for inert conditions.
Table 2: Method Comparison
| Method | Steps | Typical Yield | Scalability |
|---|---|---|---|
| Glycal Azidation | 4–5 | 50–70% | High |
| Sonogashira Coupling | 3–4 | 14–27% | Moderate |
Recent Advances and Challenges
Flow Chemistry Applications
Recent trials using continuous-flow reactors have reduced reaction times for hydrogenation steps from 12 hours to 30 minutes, improving throughput for the glycal route. However, flow systems struggle with heterogeneous catalysts (e.g., Pd/C), necessitating further engineering.
Green Chemistry Initiatives
Efforts to replace DMF with cyclopentyl methyl ether (CPME) in Sonogashira couplings show promise, reducing toxicity without compromising yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antidiabetic Agents :
- The structural similarity of these compounds to glucose suggests potential applications in diabetes management. They can act as inhibitors of glucosidases, enzymes that break down carbohydrates into glucose. Studies have shown that similar amino sugars can modulate glucose metabolism and improve insulin sensitivity .
- Antimicrobial Activity :
- Cancer Therapeutics :
Biochemical Applications
-
Cell Signaling :
- Amino sugars play crucial roles in cell signaling pathways. They are involved in the synthesis of glycoproteins and glycolipids that are essential for cell recognition and communication. The specific stereochemistry of these compounds can influence their biological activity and interaction with cellular receptors .
- Enzyme Inhibition :
Material Science Applications
- Biodegradable Polymers :
- Surface Modifications :
Case Studies
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Evidence
α-Arbutin and β-Arbutin ()
- α-Arbutin: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol.
- β-Arbutin: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol.
- Comparison: Both arbutins are glycosylated hydroquinones, whereas the target compounds replace the 4-hydroxyphenoxy group with an amino substituent.
N7G, N8G, and N9G ()
- Example : N7G = (2R,3R,4S,5S,6R)-2-(heptyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol.
- Comparison: Alkyloxy substituents (e.g., heptyloxy) increase lipophilicity, contrasting with the hydrophilic amino group in the target compounds. N7G exhibits stronger binding to AmsI phosphatase (ΔG = −33.50 kcal/mol) due to hydrophobic interactions, whereas amino groups may favor polar enzyme active sites .
Antimicrobial Glycoside ()
- (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol: The nitro group enhances electron-withdrawing effects, increasing stability and antimicrobial potency. The amino group in the target compounds may instead act as a proton donor in redox reactions or enzyme inhibition .
Biological Activity
The compounds (2R,3S,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol and (2R,4R,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol are amino sugar derivatives with significant biological activities. Their unique structural features contribute to various pharmacological effects, particularly in metabolic regulation and enzyme inhibition.
Both compounds share similar molecular characteristics:
| Property | (2R,3S,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | (2R,4R,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol |
|---|---|---|
| Molecular Formula | C12H26N2O10 | C12H26N2O10 |
| Molecular Weight | 358.34 g/mol | 358.34 g/mol |
| IUPAC Name | (2R,3S,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | (2R,4R,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol |
| Functional Groups | Amino group; Hydroxymethyl groups | Amino group; Hydroxymethyl groups |
Enzyme Inhibition
Both compounds exhibit antidiabetic properties through the inhibition of key enzymes involved in carbohydrate metabolism:
- α-Amylase Inhibition : This enzyme is crucial for breaking down starch into sugars. Studies have shown that these compounds can effectively inhibit α-amylase activity.
- α-Glucosidase Inhibition : By inhibiting this enzyme, which is responsible for the final steps of carbohydrate digestion in the intestine, these compounds help reduce postprandial blood glucose levels.
Interaction with Biological Macromolecules
The amino groups present in these compounds facilitate interactions with various biological macromolecules:
- Receptor Binding : The compounds can bind to specific receptors involved in metabolic pathways.
- Enzyme Modulation : Their structural characteristics allow them to modulate enzyme activities that are critical for cellular signaling and metabolism.
Antidiabetic Effects
A study assessing the antidiabetic potential of (2R,3S,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol demonstrated a significant reduction in blood glucose levels in diabetic model organisms. The mechanism was attributed to the compound's ability to inhibit α-glucosidase activity effectively.
Molecular Docking Studies
Molecular docking studies have shown that both compounds exhibit high binding affinities towards α-amylase and α-glucosidase. The binding energies suggest that these compounds could serve as potential therapeutic agents for managing diabetes by regulating carbohydrate metabolism.
Synthesis Methods
The synthesis of these amino sugars typically involves several steps:
- Protection of Functional Groups : To prevent unwanted reactions during synthesis.
- Formation of the Sugar Backbone : Utilizing known carbohydrate chemistry techniques.
- Introduction of Amino and Hydroxymethyl Groups : Through selective reactions that maintain stereochemistry.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing stereoisomers of these compounds?
- Methodology : Non-targeted electrochemical surface-enhanced Raman spectroscopy (EC-SERS) and 785 nm SPELEC Raman spectroscopy are effective for differentiating stereoisomers. These techniques provide vibrational fingerprints that distinguish subtle structural variations, such as hydroxyl and amino group orientations. Silver screen-printed electrodes (SPEs) enhance sensitivity for trace analysis .
- Data Interpretation : Compare spectral peaks (e.g., 450–600 cm⁻¹ for oxane ring vibrations, 1000–1200 cm⁻¹ for C-O/C-N stretches) to reference standards. Use principal component analysis (PCA) to resolve overlapping signals in complex mixtures .
Q. How can researchers ensure stereochemical fidelity during synthesis?
- Experimental Design : Employ chiral auxiliaries or enzymatic catalysis to control stereocenters. For example, tert-butyldimethylsilyl (TBDMS) protecting groups can stabilize intermediates during glycosylation steps .
- Validation : Use nuclear Overhauser effect spectroscopy (NOESY) NMR to confirm spatial proximity of protons in the oxane ring and amino groups. Polarimetry or X-ray crystallography can further validate absolute configurations .
Q. What are the stability considerations for these compounds under varying pH and temperature?
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility. Monitor amino group oxidation via HPLC-UV at 210–220 nm .
- Storage Recommendations : Store lyophilized powders at 2–8°C in argon-purged vials to prevent moisture absorption and oxidative degradation. Aqueous solutions should be buffered at pH 6–7 to minimize epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
